BocNH-PEG10-CH2CH2NH2

Beschreibung

BenchChem offers high-quality BocNH-PEG10-CH2CH2NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BocNH-PEG10-CH2CH2NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

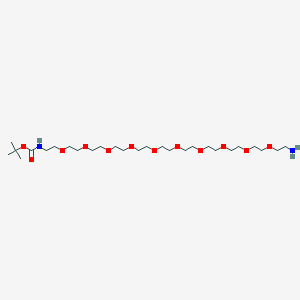

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56N2O12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25,28H2,1-3H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZKCSDOOFBCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56N2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: BocNH-PEG10-CH2CH2NH2

The following technical guide provides an in-depth analysis of BocNH-PEG10-CH2CH2NH2 , a critical heterobifunctional linker used in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs).

Precision Linker Chemistry for PROTAC & Bioconjugation

Executive Summary

BocNH-PEG10-CH2CH2NH2 (CAS: 1347704-59-9) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a discrete chain length (PEG10). It features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a free primary amine at the other.[1]

This asymmetry is the molecule's core value proposition. It allows researchers to perform sequential, orthogonal conjugations—reacting the free amine with an activated ester (e.g., NHS) first, followed by acidic deprotection of the Boc group to liberate a second amine for further derivatization. This "protect-conjugate-deprotect" workflow is essential for synthesizing PROTACs, where the linker length (approx. 40–50 Å) often dictates the formation of the ternary complex between the E3 ligase and the protein of interest (POI).

Chemical Identity & Physicochemical Profile[2][3][4][5]

Unlike polydisperse PEG mixtures, this reagent is a monodisperse (discrete) PEG. This ensures that every conjugated molecule has the exact same spacer length, eliminating batch-to-batch variability in drug potency—a critical requirement for clinical translation.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | Boc-NH-PEG10-CH2CH2NH2 (t-Boc-N-amido-PEG10-amine) |

| CAS Number | 1347704-59-9 |

| Molecular Formula | C₂₇H₅₆N₂O₁₂ |

| Molecular Weight | 600.74 g/mol |

| Spacer Length | ~40 Å (estimated based on 10 PEG units + ethyl ends) |

| Purity Grade | ≥95% (HPLC) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol, Water |

| Appearance | Colorless to light yellow liquid or semi-solid |

| Stability | Store at -20°C; Hygroscopic (Keep desiccated) |

Structural Visualization

The following diagram illustrates the functional zones of the molecule: the hydrophobic protective group (Boc), the hydrophilic spacer (PEG10), and the reactive handle (Amine).

Figure 1: Functional segmentation of BocNH-PEG10-CH2CH2NH2. The Boc group shields one terminus, forcing reaction exclusivity at the primary amine.

Mechanistic Utility: The "Goldilocks" Zone

In PROTAC design, linker length is not merely structural; it is thermodynamic.

-

Too Short: Steric clash prevents the E3 ligase and POI from approaching.

-

Too Long: Entropy costs increase, reducing the probability of ternary complex formation.

-

PEG10 (BocNH-PEG10-CH2CH2NH2): Often represents the "Goldilocks" zone for medium-sized ligands, balancing flexibility with entropic favorability.

Why Boc? The Boc group is orthogonal to Fmoc and NHS ester chemistries. It withstands basic conditions (used in NHS couplings) but cleaves rapidly in acid (TFA/HCl). This allows the synthesis of heterobifunctional constructs without polymerization.

Experimental Protocols

Workflow Overview

The standard workflow involves two distinct phases: Conjugation (Basic pH) and Deprotection (Acidic pH).

Figure 2: Sequential conjugation workflow ensuring mono-derivatization.

Protocol A: Conjugation to Activated Ester (e.g., Ligand-NHS)

Objective: Attach the free amine end of the linker to a ligand containing an NHS ester.

Reagents:

-

Ligand-NHS ester (1.0 eq)

-

BocNH-PEG10-CH2CH2NH2 (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF or DMSO

Step-by-Step:

-

Dissolution: Dissolve the Ligand-NHS ester in anhydrous DMF.

-

Addition: Add BocNH-PEG10-CH2CH2NH2 to the solution.

-

Activation: Add DIPEA to catalyze the reaction.

-

Note: Ensure the reaction is kept moisture-free (argon atmosphere) to prevent hydrolysis of the NHS ester.

-

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

Validation (Checkpoint 1): Perform LC-MS.

-

Success Criteria: Disappearance of the Ligand-NHS peak and appearance of the mass [Ligand + Linker + H]+.

-

-

Purification: Isolate the intermediate (Boc-PEG10-Ligand) via Preparative HPLC or flash chromatography.

Protocol B: Boc Deprotection

Objective: Remove the Boc group to liberate the terminal amine for the second conjugation step.

Reagents:

-

Dichloromethane (DCM)

-

Alternative: 4M HCl in Dioxane (for acid-sensitive ligands)

Step-by-Step:

-

Preparation: Dissolve the purified Boc-PEG10-Ligand in DCM (approx. 10 mg/mL).

-

Acidification: Add TFA to a final concentration of 20–50% (v/v).

-

Caution: TFA is corrosive. Perform in a fume hood.

-

-

Reaction: Stir at RT for 30–60 minutes.

-

Monitoring: Monitor CO₂ evolution (bubbling) which indicates decarboxylation.

-

-

Work-up: Evaporate the solvent/TFA under a stream of nitrogen or rotary evaporator.

-

Critical Step: Co-evaporate with toluene or diethyl ether 2–3 times to remove trace TFA, which can interfere with subsequent reactions.

-

-

Validation (Checkpoint 2): Perform LC-MS.

-

Success Criteria: Mass shift of -100 Da (Loss of Boc group: C₅H₉O₂).

-

Colorimetric Test: A Kaiser test (Ninhydrin) on a small aliquot should turn Blue/Purple , indicating a free primary amine.

-

Applications in Drug Discovery[11][12]

PROTAC Synthesis

BocNH-PEG10-CH2CH2NH2 is widely used to synthesize PROTACs targeting BRD4, BTK, and KRAS.

-

Mechanism: The free amine is conjugated to an E3 ligase ligand (e.g., Thalidomide-NHS). After deprotection, the new amine is conjugated to the target protein ligand (e.g., JQ1-acid).

-

Advantage: The PEG10 chain improves the water solubility of the final PROTAC molecule, which is often a major bottleneck for these large heterobifunctional compounds.

Antibody-Drug Conjugates (ADCs)

Used as a spacer between cytotoxic payloads and antibody attachment sites.

-

Role: The hydrophilicity of the PEG10 spacer masks the hydrophobicity of the payload (e.g., MMAE), preventing antibody aggregation and reducing clearance rates in vivo.

References

-

An, S., et al. "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[4] EBioMedicine, 2018.[4] [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection Mechanisms (Boc Chemistry). [Link]

Sources

Technical Whitepaper: Solubility Profiling and Handling of BocNH-PEG10-CH2CH2NH2

[1]

Executive Summary

Molecule: BocNH-PEG10-CH2CH2NH2 (Boc-PEG10-Amine) CAS: 1347704-59-9 Molecular Weight: ~600.75 Da Primary Application: Heterobifunctional crosslinker for PROTACs and Antibody-Drug Conjugates (ADCs).[]

This technical guide addresses the physicochemical behavior of BocNH-PEG10-CH2CH2NH2, a discrete polyethylene glycol (PEG) derivative.[] While often categorized generically as "water-soluble," the specific interplay between the hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the hydrophilic PEG10 spacer creates a distinct amphiphilic profile.[] This document provides validated solubility data, storage protocols, and solubilization strategies designed to prevent aggregation and hydrolysis during drug development workflows.

Part 1: Physicochemical Analysis & Solubility Mechanism

To master the handling of BocNH-PEG10-CH2CH2NH2, one must understand the molecular "tug-of-war" governing its solvation.[]

-

The Hydrophobic Cap (Boc): The tert-butyl group is lipophilic. In short PEG chains (< PEG4), this group can dominate, making water solubility poor.

-

The Hydrophilic Spacer (PEG10): With 10 ethylene oxide units, the spacer provides significant hydrogen-bonding capability. At this length (approx. 440 Da of just PEG), the hydrophilic character generally overcomes the Boc group, rendering the molecule water-soluble.

-

The Reactive Terminus (Primary Amine): The free amine (-NH2) is basic and polar. Its solvation is pH-dependent; it is highly soluble in acidic aqueous buffers (protonated form, -NH3+) but remains soluble in neutral water due to the PEG chain.[]

The "Oily" Reality: Unlike shorter solid linkers, Boc-PEG10-Amine often presents as a viscous, pale yellow liquid or low-melting solid.[] This is due to the entropy of the flexible PEG10 chain preventing efficient crystal packing.

Visualization: Solvation Mechanism

The following diagram illustrates how different solvent classes interact with the specific domains of the molecule.

Figure 1: Solubility mapping of Boc-PEG10-Amine.[][2] Green indicates optimal solvents; Yellow indicates conditional solubility; Red indicates antisolvents.[]

Part 2: Solubility Data Matrix

The following data aggregates empirical observations from high-purity reagent handling.

| Solvent Class | Specific Solvent | Solubility Rating | Comments & Operational Notes |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (+++++) | Preferred Stock Solvent. Dissolves >100 mg/mL.[] Use anhydrous DMSO to prevent hydrolysis over time. |

| DMF (Dimethylformamide) | Excellent (+++++) | Alternative to DMSO.[] Easier to remove via evaporation but poses higher toxicity risks. | |

| Chlorinated | DCM (Dichloromethane) | Excellent (+++++) | Ideal for chemical synthesis and Boc-deprotection reactions.[] |

| Chloroform | Good (++++) | Suitable, though DCM is preferred for lower boiling point. | |

| Aqueous | Water (Deionized) | Good (+++) | Soluble, but dissolution can be slow due to viscosity. Recommendation: Dissolve in DMSO first, then dilute. |

| PBS (pH 7.4) | Good (+++) | Compatible. Ensure pH < 8.0 to prevent amine oxidation/side reactions during long storage. | |

| Alcohols | Methanol / Ethanol | Moderate/Good (+++) | Soluble.[] Useful for specific purification steps but avoid for long-term storage (transesterification risk).[] |

| Non-Polar | Diethyl Ether | Insoluble (-) | Critical: Used to precipitate the product during purification to remove organic impurities.[] |

| Hexane / Heptane | Insoluble (-) | The molecule will oil out or precipitate.[] |

Part 3: Solubilization & Handling Protocols

Protocol A: Preparation of Stock Solution (Recommended)

Context: For biological assays or conjugation where the final aqueous concentration is <10%.

-

Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) before opening.

-

Why? The PEG backbone is hygroscopic. Opening a cold vial condenses atmospheric moisture, leading to hydrolysis.

-

-

Primary Dissolution: Add anhydrous DMSO to the vial to achieve a concentration of 50–100 mM .

-

Technique: Vortex gently. The viscous liquid should dissolve instantly.

-

-

Validation: Inspect for "schlieren" lines (wavy optical distortions). Vortex until the solution is optically uniform.

-

Aliquot & Store: If not using immediately, aliquot into single-use vials under nitrogen/argon and store at -20°C.

Protocol B: Aqueous Dilution (The "DMSO Spike" Method)

Context: Introducing the linker into a protein/antibody reaction mixture.

-

Calculate the required volume of Stock Solution (from Protocol A).

-

While stirring the aqueous reaction buffer rapidly, slowly inject the DMSO stock.

-

Limit: Keep final DMSO concentration < 10% (v/v) to avoid protein denaturation, although the linker itself is stable.

-

Troubleshooting: If turbidity (cloudiness) appears, the concentration is too high for the specific buffer ionic strength. Dilute further or add a surfactant (e.g., 0.05% Tween-20) if the assay permits.

Part 4: Stability & Storage Guidelines

The integrity of BocNH-PEG10-CH2CH2NH2 is compromised by two main factors: Oxidation (PEG chain cleavage) and Moisture (hygroscopicity).[]

Storage Workflow

Figure 2: Standard Operating Procedure for handling hygroscopic PEG reagents.

-

Temperature: Long-term storage at -20°C is mandatory.

-

Atmosphere: Always overlay with Nitrogen or Argon before re-sealing.

-

Light: Store in amber vials or wrap in foil (PEG is susceptible to photo-oxidation).

Part 5: Application Context (Deprotection)[1]

For researchers using this linker in synthesis, removing the Boc group is the standard next step.

Standard Deprotection Protocol:

-

Dissolve Boc-PEG10-Amine in DCM (Dichloromethane).

-

Add TFA (Trifluoroacetic acid) to a final concentration of 10–50% (v/v).

-

Note: Scavengers (e.g., triisopropylsilane) are usually not necessary unless sensitive residues (like Trp/Cys) are present on the payload.

-

-

Stir at Room Temperature for 30–60 minutes.

-

Workup: Evaporate solvent/TFA under reduced pressure.

-

Purification: Precipitate the resulting amine-salt by adding cold Diethyl Ether . The PEG-amine will precipitate while non-polar byproducts remain in solution.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.[] (Mechanisms of PEG solubility).

Precision Synthesis of Heterobifunctional PROTAC Linkers: Boc-NH-PEG10-Amine

Executive Summary & Strategic Importance

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a determinant of ternary complex stability, cell permeability, and degradation efficiency.[1][2] Boc-NH-PEG10-CH₂CH₂NH₂ (CAS: 1347704-59-9) represents a critical "discrete" PEG module.[3] Unlike polydisperse PEGs, this single-molecular-weight species allows for precise structure-activity relationship (SAR) mapping.[3]

The core synthetic challenge is desymmetrization . Starting from the symmetric PEG10-diamine, one must selectively protect a single amine group with a tert-butyloxycarbonyl (Boc) group while leaving the other free for conjugation.[3] A standard statistical reaction yields a theoretical maximum of ~50% mono-product, often requiring tedious purification.[3] This guide details an engineered "HCl-Salt Controlled" protocol to maximize selectivity and a purification strategy utilizing Cation Exchange Chromatography (CEX) to ensure >98% purity.

Critical Analysis: The Desymmetrization Challenge

The Statistical Trap

Reacting a symmetric diamine with 1 equivalent of

For PEG chains, separation based on polarity (Silica Gel) is inefficient because the large PEG backbone masks the polarity difference between the Mono-Boc and Di-Boc species.[3]

The Solution: pKa-Directed Synthesis

By controlling the protonation state of the diamine, we can suppress di-protection.[3] Adding 1 equivalent of HCl creates a statistical mixture of protonated species. However, electronic repulsion makes the protonation of the second amine less favorable after the first is protonated? No—actually, in aqueous/methanolic media, we rely on the statistical protection of the free base while the salt form remains inert.

Refined Approach: The most robust method for PEG diamines is Ion Exchange Purification post-synthesis, rather than relying solely on reaction stoichiometry.

Master Protocol: Synthesis of Boc-NH-PEG10-Amine

Phase A: Controlled Mono-Protection

Objective: Bias the reaction toward Mono-Boc formation and minimize Di-Boc.[3]

Reagents:

-

PEG10-Diamine (High purity, discrete)[3]

-

Di-tert-butyl dicarbonate (

)[3] -

Dichloromethane (DCM) or Methanol (MeOH)

-

Triethylamine (TEA) - Optional, see logic below[3]

Protocol:

-

Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of PEG10-diamine in anhydrous DCM (Concentration ~0.1 M). High dilution favors mono-protection.[3]

-

Controlled Addition: Dissolve 0.9 eq of

in DCM.-

Expert Insight: Use slightly less than 1 equivalent (0.9 eq) of Boc. It is better to have unreacted diamine (recyclable/removable) than Di-Boc (waste).[3]

-

-

Cryogenic Initiation: Cool the diamine solution to 0°C .

-

Dropwise Feed: Add the

solution dropwise over 2 hours . -

Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add water to quench any residual anhydride.[3]

Phase B: Purification via Cation Exchange (The "Self-Validating" Step)

Standard silica chromatography is often insufficient for PEG10.[3] Cation exchange exploits the charge difference:

-

Di-Boc: Neutral (0 charge)[3]

-

Mono-Boc: +1 Charge (at pH < 9)

-

Diamine: +2 Charge (at pH < 9)

Workflow:

-

Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W or SP Sepharose).

-

Loading: Acidify the crude reaction mixture slightly (pH 4-5) and load onto the column.

-

Wash: Rinse with water/methanol (1:1) to remove all traces of Di-Boc.[3]

-

Elution 1 (Target): Elute with a mild buffer or weak ammonia solution (e.g., 0.5 M

in MeOH/Water).-

Logic: The Mono-Boc (+1) binds less tightly than the Diamine (+2). A mild pH increase or low salt concentration releases the Mono-Boc first.[3]

-

-

Elution 2 (Recycle): Elute with high concentration ammonia or HCl to strip the unreacted Diamine (+2) for re-use.

Phase C: Workflow Visualization

Caption: Figure 1. Charge-based purification logic separating PEG species by amine functionality.

Quantitative Characterization & Quality Control

Trustworthiness in synthesis requires rigorous validation.[3]

| Analytical Method | Expected Result for Boc-NH-PEG10-NH₂ | Common Failure Mode |

| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H): Boc t-butyl group.δ 3.64 (bs, ~40H): PEG backbone.δ 3.31 (m, 2H): | Missing 2.85 peak: Indicates Di-Boc formation.Integrated Ratio Error: If Boc integral is >9H relative to PEG, Di-Boc contamination exists.[3] |

| Mass Spec (ESI+) | [M+H]⁺: Calc: 601.7, Obs: 601.7[M+Na]⁺: Obs: 623.7 | Presence of [M+H]⁺ ~501 (Diamine) or ~701 (Di-Boc). |

| HPLC (C18) | Single peak. Retention time between Diamine (early) and Di-Boc (late).[3] | Doublet peaks indicate incomplete separation.[3] |

Data Interpretation Insight

In ¹H NMR, the triplet at δ 2.85 ppm is the diagnostic signal for the free amine. If this peak is shifted downfield or absent, the amine is likely protected or protonated. Ensure the sample is a free base (treat with

Storage and Stability

-

State: Viscous colorless to yellow oil.[3]

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Stability: The Boc group is acid-labile.[3] Avoid exposure to acidic vapors (HCl, TFA) during storage. Solutions in DMSO/DMF are stable for weeks at -20°C.[3]

References

-

Lee, D. W., et al. (2007).[6] Selective Mono-BOC Protection of Diamines.[3][6][9][10] Synthetic Communications.[3][6] (Methodology basis for diamine differentiation). Retrieved from [Link][6]

-

Collins, J., et al. (2018). Rational Design of PROTAC Linkers. Biochemical Journal.[3] (Context on linker length importance). Retrieved from [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

introduction to heterobifunctional PEG reagents

An In-depth Technical Guide to Heterobifunctional PEG Reagents

Abstract

Heterobifunctional Poly(ethylene glycol) (PEG) linkers are foundational tools in modern biotechnology and pharmaceutical development, enabling the precise covalent conjugation of two different molecular entities.[1] This guide provides an in-depth exploration of these versatile reagents, detailing their structure, the principles of PEGylation, and the strategic advantages they offer. We will delve into the common chemistries employed, present detailed experimental protocols, and discuss their critical applications in areas such as antibody-drug conjugates (ADCs), targeted drug delivery, and surface modification of nanoparticles.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of controlled bioconjugation.

The PEGylation Principle: Enhancing Therapeutic Potential

PEGylation is the process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs.[3][4] This modification is a cornerstone of advanced drug delivery for several compelling reasons:

-

Improved Pharmacokinetics : The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic volume of the conjugated molecule. This larger size reduces renal clearance and shields the molecule from enzymatic degradation, significantly extending its circulation half-life.[1][5]

-

Reduced Immunogenicity : The PEG chain can mask epitopes on the surface of therapeutic proteins, making them less visible to the immune system and lowering the risk of an undesirable immune response.[6][7]

-

Enhanced Solubility and Stability : PEGylation can dramatically increase the water solubility of hydrophobic drugs, which is a critical factor for formulation and intravenous administration.[1][6] It also enhances the stability of the therapeutic agent during storage and circulation.[8]

-

Biocompatibility : PEG is widely recognized for its biocompatibility, being non-toxic and approved by the FDA for internal administration.[7]

The Strategic Advantage of Heterobifunctionality

While PEG linkers can be homobifunctional (possessing identical reactive groups at each end), heterobifunctional PEGs offer a superior level of control for complex bioconjugation.[][10] These linkers have two different terminal functional groups, which is essential for directed, stepwise conjugation.[][11]

The primary advantage is the prevention of unwanted side reactions, such as the formation of homo-oligomers. By carefully selecting the reaction conditions, one end of the heterobifunctional PEG can be reacted with the first molecule, and after purification, the second functional group can be specifically reacted with the second molecule. This precise control is indispensable for constructing complex architectures like Antibody-Drug Conjugates (ADCs).[1]

Anatomy of a Heterobifunctional PEG Reagent

The structure of these linkers is elegantly simple, consisting of a central PEG spacer flanked by two distinct reactive moieties.

-

Functional Group A & B : These are the reactive ends of the linker, chosen for their specific reactivity towards functional groups on the target molecules (e.g., amines, thiols).

-

PEG Spacer : The length of the PEG chain (denoted by 'n') can be customized.[] This is a critical design parameter that influences the solubility, flexibility, and spatial distance between the two conjugated molecules.[1][]

A Guide to Common Heterobifunctional PEG Chemistries

The versatility of heterobifunctional PEGs stems from the variety of available reactive functional groups. The choice of chemistry is dictated by the available functional groups on the target biomolecules.

| Functional Group | Target on Biomolecule | Resulting Bond | Optimal pH Range |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.0 - 8.5 |

| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 |

| Azide (N₃) | Alkyne or Strained Alkyne (e.g., DBCO) | Triazole (Click Chemistry) | 4.0 - 7.0 |

| Alkyne | Azide (N₃) | Triazole (Click Chemistry) | 4.0 - 7.0 |

| Carboxyl (-COOH) | Primary Amines (-NH₂) with activator | Amide | 4.5 - 6.0 |

| Amine (-NH₂) | Carboxyl (-COOH) with activator | Amide | 4.5 - 6.0 |

| Biotin | (Strept)avidin | Non-covalent, high affinity | ~7.4 |

Amine-to-Thiol Crosslinking: The Workhorse of Bioconjugation

The most common heterobifunctional PEGs combine an amine-reactive NHS ester with a thiol-reactive maleimide group (e.g., MAL-PEG-NHS). This allows for the specific linkage of a protein with available lysine residues to another protein or molecule with a free cysteine residue.

Experimental Protocol: Conjugation of an Antibody to a Peptide using MAL-PEG-NHS

This protocol is a self-validating system, incorporating purification and characterization steps to ensure a successful conjugation.

Materials:

-

Antibody (Molecule A) in Phosphate Buffered Saline (PBS).

-

Thiolated Peptide (Molecule B) in a suitable buffer.

-

MAL-PEG-NHS reagent.

-

Reaction Buffer: PBS, pH 7.4.

-

Quenching Buffer: 1M Tris-HCl, pH 8.0.

-

Purification: Zeba™ Spin Desalting Columns or similar.

-

Characterization: SDS-PAGE, HPLC.

Methodology:

Step 1: Reaction of MAL-PEG-NHS with the Antibody (Amine Reaction)

-

Preparation : Dissolve the MAL-PEG-NHS reagent in anhydrous DMSO immediately before use.

-

Reaction : Add a 10-fold molar excess of the dissolved MAL-PEG-NHS to the antibody solution.

-

Incubation : Incubate the reaction for 1 hour at room temperature with gentle stirring.

-

Purification : Remove excess, unreacted PEG reagent by passing the solution through a desalting column equilibrated with PBS, pH 7.2. This step is critical to prevent the maleimide group from being quenched in the next step.

-

Validation : Confirm the successful modification of the antibody by observing a shift in its molecular weight on an SDS-PAGE gel compared to the unmodified antibody.

Step 2: Reaction of the PEGylated Antibody with the Thiolated Peptide (Thiol Reaction)

-

Preparation : Ensure the thiolated peptide is ready for conjugation. If the thiol is protected, it must be deprotected immediately prior to this step.

-

Reaction : Add a 3 to 5-fold molar excess of the thiolated peptide to the purified maleimide-activated antibody solution.

-

Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional) : If desired, quench any unreacted maleimide groups by adding a small amount of free cysteine or beta-mercaptoethanol.

-

Final Purification : Purify the final antibody-peptide conjugate using size exclusion chromatography (SEC) or affinity chromatography to remove excess peptide and any unreacted antibody.

-

Final Characterization : Analyze the final product using SDS-PAGE to visualize the high molecular weight conjugate. Further characterization by HPLC or mass spectrometry will confirm the purity and identity of the conjugate.

Click Chemistry: Bioorthogonal and Highly Efficient

Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized bioconjugation. Heterobifunctional PEGs with an azide on one end and another functional group (like an NHS ester or maleimide) on the other are extremely powerful. This approach allows for highly specific and efficient conjugation in complex biological mixtures without the need for a cytotoxic copper catalyst.

Applications in Drug Development and Research

The precise control afforded by heterobifunctional PEG linkers has made them indispensable in several high-impact areas:

-

Antibody-Drug Conjugates (ADCs) : These linkers are critical for attaching a potent cytotoxic drug to a monoclonal antibody.[8] The linker must be stable in circulation but allow for the release of the drug once inside the target tumor cell.[8] Heterobifunctional PEGs enhance the solubility and stability of the entire ADC construct.[12][13]

-

Targeted Drug Delivery : A targeting ligand (e.g., a peptide or antibody fragment) can be attached to a nanoparticle or liposome loaded with a therapeutic agent using a heterobifunctional PEG linker. This strategy enhances the accumulation of the drug at the desired site, improving efficacy and reducing off-target side effects.[6]

-

Surface Modification : These reagents are used to functionalize surfaces of medical devices, biosensors, or nanoparticles.[2] For example, one end of the PEG can attach to the surface, while the other end presents a bioactive molecule (like an antibody or enzyme) to the biological environment.[2]

-

Proteolysis-Targeting Chimeras (PROTACs) : Heterobifunctional linkers, including PEGylated versions, are the central component of PROTACs, connecting a protein-of-interest binder to an E3 ligase binder to induce targeted protein degradation.[1]

Conclusion and Future Outlook

Heterobifunctional PEG reagents are more than just molecular spacers; they are enabling technologies that provide an unparalleled level of control over the design and synthesis of complex bioconjugates. Their ability to improve the stability, solubility, and pharmacokinetic profiles of therapeutics has already translated into clinical success.[3][6] As the demand for precision therapeutics like ADCs and targeted nanomedicines continues to grow, the development of novel heterobifunctional PEG linkers with diverse functionalities and cleavable properties will remain a vibrant and essential area of research.

References

-

Protein PEGylation Process: An overview of chemistry - European Pharmaceutical Review . European Pharmaceutical Review. (2010-02-22). Available at: [Link]

-

Heterobifunctional PEG ligands for bioconjugation reactions on iron oxide nanoparticles . Royal Society of Chemistry. (2014-10-02). Available at: [Link]

-

Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation - MDPI . MDPI. Available at: [Link]

-

heterobifunctional pegs - JenKem Technology . JenKem Technology. Available at: [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH . National Institutes of Health. Available at: [Link]

-

Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker . CUSABIO. Available at: [Link]

-

Chemical Conjugation of PEG (Chapter 3) - YouTube . YouTube. (2025-01-25). Available at: [Link]

-

Overview of Polyethylene Glycol (PEG) - Creative Diagnostics . Creative Diagnostics. Available at: [Link]

-

Heterobifunctional Crosslinkers - Creative Biolabs . Creative Biolabs. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heterobifunctional PEG ligands for bioconjugation reactions on iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biochempeg.com [biochempeg.com]

- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. purepeg.com [purepeg.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. nbinno.com [nbinno.com]

- 12. heterobifunctional pegs [jenkemusa.com]

- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Boc Deprotection of PEG10 Linkers

Abstract & Introduction

Polyethylene Glycol (PEG) linkers, specifically those in the mid-range length like PEG10 (approx. 10 ethylene glycol units), are critical spacers in the development of Antibody-Drug Conjugates (ADCs) and PROTACs. They provide essential solubility and spatial separation between functional domains. The tert-butyloxycarbonyl (Boc) group is the industry-standard amine protecting group due to its stability towards basic and nucleophilic conditions.

However, the deprotection of Boc-PEG10-X (where X is a functional handle like COOH, Azide, or Alkyne) presents unique challenges compared to standard solid-phase peptide synthesis (SPPS). PEG chains are amphiphilic, often resulting in oily TFA salts that trap acid, complicating downstream conjugation.

This application note details a robust, solution-phase protocol for Boc removal using Trifluoroacetic Acid (TFA), emphasizing the "Toluene Azeotrope" workup method to ensure quantitative removal of acid without degradation of the PEG backbone.

Chemical Mechanism

The removal of the Boc group is an acid-catalyzed elimination reaction. It proceeds via an

Reaction Pathway[1]

-

Protonation: The carbonyl oxygen of the carbamate accepts a proton from TFA.

-

Fragmentation: The tert-butyl cation (

) is eliminated, leaving a carbamic acid. -

Decarboxylation: The unstable carbamic acid spontaneously loses

to yield the free amine. -

Salt Formation: In the presence of excess acid, the resulting amine forms a trifluoroacetate salt.

The Scavenger Necessity

The generated tert-butyl cation is a potent electrophile. In pure PEG linkers, it typically reacts with TFA to form tert-butyl trifluoroacetate or eliminates to form isobutylene gas. However, if the linker is attached to sensitive moieties (e.g., Tryptophan, Methionine, or electron-rich aromatics), scavengers like Triisopropylsilane (TIPS) or water must be added to prevent alkylation of the payload.

Figure 1: Mechanism of acid-catalyzed Boc deprotection. The fragmentation step releases isobutylene gas and CO2, driving the reaction to completion.

Critical Considerations

Before initiating the protocol, evaluate the following parameters to ensure success.

| Parameter | Recommendation | Rationale |

| Acid Choice | TFA (Trifluoroacetic Acid) | Standard kinetics.[1][2] HCl/Dioxane is an alternative but can cause ether cleavage in harsh conditions or if PEG is contaminated with peroxides. |

| Solvent | DCM (Dichloromethane) | Excellent solubility for PEG10. Non-nucleophilic. |

| Concentration | 20% - 50% (v/v) | High concentration ensures rapid removal (30-60 min). Lower concentrations (5-10%) may lead to incomplete deprotection. |

| Scavengers | None (for pure linker) TIPS/H2O (for conjugates) | If the PEG is attached to a drug payload, add 2.5% TIPS and 2.5% |

| Workup | Azeotropic Evaporation | CRITICAL: PEGs trap TFA. Simple evaporation is insufficient. Co-evaporation with toluene is required.[2][3][4][5] |

Detailed Protocol: Solution Phase Deprotection

Safety Warning: TFA is highly corrosive and volatile. Perform all steps in a functioning fume hood. Wear butyl rubber gloves if possible, or double-glove with nitrile.

Materials

-

Substrate: Boc-PEG10-X (100 mg - 1 g scale)

-

Reagent: Trifluoroacetic Acid (TFA), HPLC Grade

-

Solvent: Dichloromethane (DCM), Anhydrous

-

Chaser Solvent: Toluene or Chloroform

-

Analysis: Ninhydrin Stain or Mass Spectrometry (LC-MS)

Step-by-Step Methodology

Step 1: Dissolution Dissolve the Boc-PEG10-X derivative in DCM.

-

Ratio: 5 mL DCM per 100 mg of linker.

-

Note: Ensure the vessel is large enough to handle gas evolution (

and isobutylene).

Step 2: Acid Addition Add an equal volume of TFA to the stirring solution (Final concentration: 50% v/v TFA in DCM).

-

Observation: Bubbling may occur immediately. This is normal (

release). -

Time: Stir at Room Temperature (RT) for 30 to 60 minutes .

Step 3: Monitoring (Optional but Recommended) Spot an aliquot on a TLC plate.

-

Stain: Use Ninhydrin . The starting material (Boc) will not stain or stain faintly yellow/brown. The product (Free Amine) will stain intense blue/purple upon heating.

-

Hanessian’s Stain: Excellent for visualizing the PEG backbone if the amine is not reactive enough.

Step 4: Workup (The Toluene Azeotrope) This is the most critical step for PEG linkers to avoid oily, acidic residues.

-

Concentrate the reaction mixture under reduced pressure (Rotovap) at < 40°C to remove bulk DCM and TFA.

-

Add Toluene: Re-dissolve the oily residue in Toluene (approx. 10 mL per 100 mg).

-

Evaporate: Concentrate to dryness again. The toluene forms a binary azeotrope with TFA (boiling point depression), dragging the acid out of the PEG matrix.

-

Repeat: Perform the Toluene addition/evaporation cycle 3 times .

Step 5: Final Isolation

-

Scenario A (Solid Product): If the PEG-amine solidifies, triturate with cold Diethyl Ether (

) or MTBE. Centrifuge and decant the supernatant. Dry under high vacuum.[5] -

Scenario B (Oil Product - Common for PEG10): If the product remains an oil, dry under high vacuum for at least 4 hours. The result is the TFA salt of the amine (

).

Workflow Diagram

Figure 2: Operational workflow for solution-phase Boc deprotection emphasizing the azeotropic removal of TFA.

Troubleshooting & Quality Control

| Observation | Possible Cause | Corrective Action |

| Incomplete Cleavage | Acid concentration too low or reaction time too short. | Increase TFA to 50% or extend time to 2 hours. Ensure stirring is vigorous. |

| Product is a Sticky Gum | Residual TFA or PEG hygroscopicity. | Do not use water. Co-evaporate with Chloroform or Toluene.[5] Dry on a lyophilizer if stable. |

| "Missing" Product | PEG soluble in precipitation solvent. | PEG10 is often soluble in ether. Do not discard supernatant until yield is confirmed. Use Hexanes for precipitation if Ether fails. |

| Degradation | Acid hydrolysis of other sensitive groups. | Switch to 4M HCl in Dioxane (anhydrous) or use a milder Lewis Acid like |

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard reference for deprotection conditions and stability. [Link]

-

Common Organic Chemistry: Boc Deprotection Mechanism . [Link]

Sources

Application Notes and Protocols for Acidic-Mediated Removal of the tert-Butoxycarbonyl (Boc) Protecting Group

For: Researchers, scientists, and drug development professionals.

Introduction: The Ubiquity and Utility of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its popularity stems from its remarkable stability under a wide range of reaction conditions, including basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation, while being readily and selectively cleaved under acidic conditions.[3][4] This acid lability allows for an orthogonal protecting group strategy, where multiple protecting groups can be selectively removed in the presence of others.[3][4][5] For instance, the Boc group can be cleaved without affecting base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups susceptible to hydrogenolysis such as Cbz (benzyloxycarbonyl).[3][6]

This application note provides a comprehensive guide to the acidic deprotection of Boc-protected amines, delving into the underlying reaction mechanisms, a comparative analysis of common acidic reagents, detailed experimental protocols, and crucial considerations for avoiding side reactions and ensuring a successful deprotection.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination pathway. The key steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid (H⁺).[1][7] This initial step makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond.

-

Formation of a Stable tert-Butyl Cation: The protonated intermediate then collapses, leading to the cleavage of the C-O bond and the formation of a highly stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.[1][7]

-

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[1]

-

Protonation of the Liberated Amine: In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt.[7]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

A Comparative Analysis of Common Acidic Reagents for Boc Deprotection

The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid, the presence of other protecting groups, and the desired final salt form of the amine.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[1][8][9] | Strong acid, leading to rapid deprotection. Volatile, allowing for easy removal under vacuum.[10] | Can be harsh for acid-sensitive substrates.[9] TFA salts can be oily and difficult to handle.[8] Potential for trifluoroacetylation side reactions. |

| Hydrogen Chloride (HCl) in Dioxane | 4M solution in 1,4-dioxane[7][11] | Forms a crystalline hydrochloride salt, which is often easier to isolate and handle.[8] Can be more selective than TFA in some cases.[11] | Dioxane is a peroxide-forming solvent and a suspected carcinogen. Anhydrous conditions are often necessary.[12] |

| Hydrogen Chloride (HCl) in other solvents | Methanol, Diethyl Ether, Ethyl Acetate[8][13] | Offers alternatives to dioxane. Can be generated in situ (e.g., acetyl chloride in methanol).[12] | May be less effective or require longer reaction times than HCl in dioxane. |

| Aqueous Phosphoric Acid (H₃PO₄) | Aqueous solution | Environmentally benign and mild.[4] Selective for Boc deprotection in the presence of other acid-sensitive groups like Cbz and some esters.[4] | Slower reaction times. Work-up can be more involved. |

Potential Side Reactions and Mitigation Strategies

The primary culprit for side reactions during Boc deprotection is the formation of the electrophilic tert-butyl cation.[14] This cation can alkylate nucleophilic residues within the substrate or solvent.

Common Side Reactions:

-

tert-Butylation: The tert-butyl cation can alkylate electron-rich aromatic rings (e.g., tryptophan, tyrosine), thioethers (e.g., methionine), and other nucleophilic functional groups.[14]

-

Formation of Genotoxic Impurities: The tert-butyl cation can react with counter-ions (e.g., halides) to form potentially genotoxic impurities.[14]

Mitigation Strategies: The Use of Scavengers

To prevent these unwanted side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.

| Scavenger | Target Side Reaction |

| Triethylsilane (TES) or Triisopropylsilane (TIS) | General tert-butylation |

| Anisole | tert-butylation of aromatic rings |

| Thioanisole | tert-butylation of sulfur-containing residues[15] |

| 1,2-Ethanedithiol (EDT) | tert-butylation of sulfur-containing residues |

| Water | Can act as a scavenger but may affect reaction kinetics and substrate stability |

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally rapid method for Boc deprotection.[16]

Materials:

-

Boc-protected amine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane), if necessary

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in DCM (typically 5-10 mL per gram of substrate) in a round-bottom flask.

-

If required, add a scavenger (1-5 equivalents).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.[16]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 30 minutes to a few hours.[17]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.[17]

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[13]

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Caption: General workflow for TFA-mediated Boc deprotection.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is particularly useful when the hydrochloride salt of the amine is desired for its crystallinity and ease of handling.[8][11]

Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane solution

-

Anhydrous diethyl ether

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or DCM) in a round-bottom flask.

-

Add the 4M HCl in dioxane solution (typically 4-10 equivalents) to the stirred solution at room temperature.[8]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[11][18]

-

Upon completion, the hydrochloride salt of the deprotected amine may precipitate from the reaction mixture.

-

If precipitation occurs, the product can be isolated by filtration and washed with cold diethyl ether.

-

If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce crystallization and then filtered.

Self-Validation and Troubleshooting

A successful deprotection protocol should be self-validating. This means that monitoring the reaction should show a clean conversion of the starting material to the desired product with minimal side products.

Common Issues and Solutions:

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (with caution), or the concentration of the acid.

-

Formation of Side Products: If significant side products are observed, the addition of a scavenger is highly recommended. Alternatively, a milder acidic condition (e.g., aqueous H₃PO₄) could be explored.

-

Difficulty in Isolating the Product: If the deprotected amine is a water-soluble salt, standard extractive work-up may not be suitable. In such cases, using a resin-based work-up (e.g., Amberlyst A-21) can be effective for isolating the free amine.[13][19]

Conclusion

The acidic removal of the Boc protecting group is a fundamental and powerful tool in organic synthesis. A thorough understanding of the reaction mechanism, careful selection of the acidic reagent and conditions, and the judicious use of scavengers are paramount to achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform Boc deprotections in their synthetic endeavors.

References

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Wordpress. Retrieved from [Link]

-

Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Gyamfi, E. T., Osei, F. B., Aniagyei, A., & Adekoya, J. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1234. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5573-5584. Retrieved from [Link]

-

Bruns, K., & Beyermann, M. (2000). Acid-labile protecting groups for the synthesis of lipidated peptides. Journal of peptide science : an official publication of the European Peptide Society, 6(9), 431–438. Retrieved from [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

-

Barany, G., & Merrifield, R. B. (1979). A new amino protecting group, removable by a push-pull displacement mechanism. Journal of the American Chemical Society, 101(2), 501–502. Retrieved from [Link]

-

Li, W., & He, Y. (2003). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Chinese Chemical Letters, 14(11), 1121-1123. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Simon, M. D., & Raines, R. T. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Accounts of chemical research, 51(5), 1195–1203. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

-

R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved from [Link]

-

Ontores. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. reddit.com [reddit.com]

- 10. rdworldonline.com [rdworldonline.com]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. peptide.com [peptide.com]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Note: Precision Protein PEGylation using BocNH-PEG10-Amine

[1][2]

Introduction & Molecule Profile[2][3]

BocNH-PEG10-CH2CH2NH2 is a heterobifunctional, discrete polyethylene glycol (PEG) spacer containing 10 ethylene glycol units.[1][2] It features a reactive primary amine on one end and a tert-butyloxycarbonyl (Boc)-protected amine on the other.[1][2]

Key Features:

-

Discrete Length (PEG10): Eliminates dispersity issues common in traditional PEGs, allowing for precise mass spectral analysis and defined spatial separation (~35-40 Å).[1]

-

Amine Reactivity: The free primary amine targets carboxyl groups (via EDC activation) or aldehydes (via reductive amination) on proteins.

-

Boc Protection: Serves as a temporary "mask" for a second amine or as a neutral, hydrophobic cap. Note: Deprotection of Boc requires acidic conditions that may be incompatible with some labile proteins.

Primary Applications:

Experimental Design & Causality

Before initiating conjugation, select the appropriate chemistry based on your protein's available functional groups and stability.

Decision Matrix:

| Target Group | Method | Causality / Rationale |

| Carboxyls (-COOH) | EDC/NHS Coupling | Targets surface-exposed Asp/Glu residues and C-terminus.[1][2][3] High yield, but random distribution. |

| Glycans (Aldehydes) | Reductive Amination | Targets oxidized sugar moieties.[2] Site-specific (Fc region of antibodies), preserving antigen-binding affinity.[1][2] |

| Small Molecule First | Pre-conjugation | If the protein is acid-sensitive, modify the ligand first with the PEG, deprotect Boc, then conjugate to the protein.[2] |

Protocol A: Carboxyl-to-Amine Conjugation (EDC/NHS)[1][2][4]

This protocol activates protein carboxylic acids to form stable amide bonds with the free amine of the PEG reagent.

Materials Required:

-

Protein: 1–5 mg/mL in Activation Buffer.

-

Reagent: BocNH-PEG10-CH2CH2NH2 (dissolved in dry DMSO or DMF).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Optimal for EDC stability).

-

Coupling Buffer: 1X PBS, pH 7.2–7.5 (Optimal for Amine reactivity).

-

Crosslinkers: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and NHS (N-hydroxysuccinimide).[1][2]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Activation (The "Zero-Length" Step):

-

Add EDC (10-fold molar excess over protein carboxyls) and NHS (25-fold molar excess) to the protein solution in MES buffer.

-

Scientific Insight: NHS stabilizes the amine-reactive intermediate, preventing rapid hydrolysis of the O-acylisourea formed by EDC.[1]

-

Incubate for 15 minutes at RT.

-

-

Buffer Exchange (Critical):

-

Remove excess EDC/NHS using a Zeba™ Spin Desalting Column or rapid dialysis into Coupling Buffer (PBS, pH 7.2) .

-

Why? Excess EDC will polymerize the protein if not removed. The pH shift to 7.2 deprotonates the PEG-amine, making it nucleophilic.[1]

-

-

Conjugation:

-

Quenching & Purification:

-

Add Hydroxylamine (final conc. 10 mM) to quench unreacted NHS esters.

-

Purify via Size Exclusion Chromatography (SEC) or dialysis (MWCO 10 kDa) to remove excess PEG.

-

Protocol B: Glycan-Directed Conjugation (Reductive Amination)[1][2]

Ideal for glycoproteins (e.g., Antibodies) to ensure site-specificity away from the active site.[1]

Step-by-Step Methodology:

-

Oxidation:

-

Dissolve protein in Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).

-

Add Sodium Periodate (NaIO₄) to a final concentration of 1–10 mM.

-

Incubate for 30 minutes on ice in the dark.

-

Control: Quench excess periodate with glycerol (10 mM) to prevent over-oxidation.

-

-

Coupling:

-

Reduction (Stabilization):

-

Add Sodium Cyanoborohydride (NaBH₃CN) (5 mM final).

-

Incubate overnight at 4°C.

-

Scientific Insight: NaBH₃CN selectively reduces the Schiff base to a stable secondary amine without reducing native disulfides or aldehydes.

-

Visualization of Workflows

The following diagrams illustrate the chemical logic and workflow for both protocols.

Figure 1: Step-by-step mechanism for Carboxyl-targeted conjugation using EDC/NHS chemistry.

Figure 2: Site-specific Reductive Amination workflow for Glycoproteins.[1][2]

Critical Analysis: The "Boc" Factor

The presence of the Boc (tert-butyloxycarbonyl) group is the defining feature of this reagent. It acts as an orthogonal protecting group.[6][7]

Handling the Boc Group:

-

As a Cap (Permanent): In many protein PEGylation contexts, the Boc group is left intact. It provides a hydrophobic terminus to the PEG chain, which can influence cellular uptake or PK/PD properties.

-

Deprotection (Risky): Removal of Boc generates a free amine, allowing the PEG to act as a crosslinker.

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| PEG Length | 10 Units (~35 Å) | Discrete (Monodisperse) |

| Spacer Mass | ~600.7 Da | Exact mass allows precise MS verification |

| Amine pKa | ~9.5 | Requires pH > 7.5 for efficient coupling |

| Boc Removal | pH < 1 (TFA/HCl) | Incompatible with native protein structure |

Troubleshooting & Quality Control

Validation Assays:

-

TNBS / Ninhydrin Test: Use to verify the consumption of protein amines (if targeting Lysines) or the presence of amines (if deprotecting Boc).

-

MALDI-TOF MS: The discrete nature of PEG10 allows for clear observation of mass shifts (+600 Da per PEG attachment) without the "smear" seen with polydisperse PEGs.[1]

-

SDS-PAGE: Observe upward shift in band migration.

Common Issues:

-

Precipitation: If EDC is added directly to the protein without pre-dissolving, or if the PEG concentration is too high. Solution: Dissolve EDC in water immediately before use; add PEG slowly.

-

Low Conjugation Efficiency: Often due to hydrolysis of the NHS-ester.[1] Solution: Ensure buffers are amine-free (no Tris/Glycine) during coupling and work quickly.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] Link

- The definitive guide on EDC/NHS and reductive amin

-

BroadPharm. (n.d.). Pegylation Reagents & Protocols. Link

- Source for specific handling of discrete PEG reagents.

-

Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. Link

- Detailed parameters for EDC activation and buffer comp

-

BOC Sciences. (n.d.). Boc-NH-PEG-Amine Product Information.

- Chemical properties and stability d

Sources

- 1. medkoo.com [medkoo.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. BOC deprotection [ms.bzchemicals.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application Note: Step-by-Step Guide to PROTAC Synthesis Using PEG Linkers

Abstract

This application note provides a rigorous technical guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Polyethylene Glycol (PEG) linkers.[1] While alkyl chains offer rigidity, PEG linkers are the industry standard for enhancing aqueous solubility and providing the necessary flexibility for the formation of the ternary complex (Target-PROTAC-E3 Ligase). This guide moves beyond generic organic chemistry, offering field-proven protocols for Amide Coupling and CuAAC Click Chemistry , supported by troubleshooting frameworks for purification and characterization.

Phase 1: Strategic Design & "Linkerology"

The success of a PROTAC depends heavily on the linker length and composition.[][3] A linker that is too short causes steric clashes between the E3 ligase and the Protein of Interest (POI).[1][] A linker that is too long results in a high entropic penalty, reducing the stability of the ternary complex.

Why PEG?

-

Solubility: PROTACs are often high molecular weight (>800 Da) and lipophilic. PEGs improve the physicochemical profile (LogD).

-

Defined Length: Discrete PEGs (PEG

, where

Workflow Visualization

The following diagram illustrates the convergent synthesis workflow, highlighting the decision points between linear assembly and convergent coupling.

Figure 1: Strategic workflow for convergent PROTAC synthesis.

Phase 2: Synthesis Protocols

Method A: Amide Coupling (The Industry Standard)

Amide bonds are stable and metabolically robust. This protocol assumes you are coupling a Carboxyl-functionalized Linker to an Amine-functionalized Ligand (or vice versa).

Critical Pre-requisite: Ensure your E3 ligand (e.g., Thalidomide/Pomalidomide derivative) and POI ligand have orthogonal protecting groups if they contain competing nucleophiles.

Reagents:

-

Solvent: Anhydrous DMF or DMSO (for solubility).

-

Coupling Agent: HATU (preferred for speed/yield) or COMU.

-

Base: DIPEA (N,N-Diisopropylethylamine).

Protocol:

-

Activation (t=0): Dissolve the Carboxyl-Linker (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

-

Expert Insight: Pre-activation ensures the active ester forms before the amine is introduced, reducing side reactions.

-

-

Coupling (t=10 min): Add the Amine-Ligand (1.0–1.1 equiv) to the mixture.

-

Monitoring: Stir at RT. Monitor by LC-MS at 1h and 4h.

-

Checkpoint: If >50% starting material remains at 4h, add an additional 0.5 equiv of HATU and stir overnight.

-

-

Quenching: Dilute with EtOAc, wash with saturated NaHCO

(to remove unreacted acid/HATU byproducts) and Brine. Dry over Na

Caution: Thalidomide derivatives are prone to hydrolysis (ring-opening) under highly basic aqueous conditions. Minimize exposure to high pH during workup.

Method B: CuAAC Click Chemistry (Rapid Library Generation)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ideal for quickly generating libraries of PROTACs with varying linker lengths to find the "Goldilocks" zone.

Reagents:

-

Linker: Azide-PEG

-Ligand A. -

Partner: Alkyne-Ligand B.[4]

-

Catalyst: CuSO

·5H -

Reductant: Sodium Ascorbate (20–40 mol%).

-

Solvent: tBuOH/H

O (1:1) or DMF/H

Protocol:

-

Setup: Dissolve Alkyne-Ligand (1.0 equiv) and Azide-Linker (1.0 equiv) in the solvent system (degassed).

-

Catalysis: Add CuSO

solution followed immediately by Sodium Ascorbate solution. The reaction mixture should turn slightly yellow/orange.-

Expert Insight: If the reaction stalls, add TBTA (tris-benzyltriazolylmethylamine) ligand to stabilize the Cu(I) species and prevent oxidation.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

-

Copper Removal (Critical): Copper is cytotoxic and interferes with biological assays.

-

Method: Use a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution during workup.

-

Reaction Logic Diagram

Figure 2: Mechanistic logic for convergent amide coupling of PROTACs.

Phase 3: Purification & Characterization

PROTACs present unique purification challenges. They contain polar regions (PEG, E3 binder) and hydrophobic regions (Warhead), often resulting in "streaking" on silica.

Purification Strategy Table

| Technique | Phase | Mobile Phase | Application |

| Flash Chromatography | Normal Phase | DCM / MeOH (0–10%) | Crude cleanup. Tip: Add 1% NH |

| Prep-HPLC | Reverse Phase (C18) | Water / Acetonitrile (+0.1% Formic Acid) | Final polishing. Essential for separating closely eluting impurities or diastereomers. |

| Precipitation | N/A | Cold Ether / Hexane | Post-HPLC concentration. Many PEG-PROTACs are oils; triturating with ether can yield a solid. |

Quality Control (QC) Criteria

Before biological testing, a PROTAC must pass these checks:

-

Purity: >95% by HPLC (254 nm).

-

Identity: High-Resolution Mass Spectrometry (HRMS) matching

. -

Solubility: Visual confirmation in DMSO stock (usually 10 mM).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide) | Steric hindrance or hydrolysis of active ester. | Switch to HOAt/EDC or HATU. Ensure anhydrous solvents. Increase reaction time. |

| Epimerization | Over-basic conditions (especially with Thalidomide). | Reduce DIPEA to 2.0 equiv. Keep reaction time short. Use collidine (weaker base). |

| Copper Contamination | Inefficient workup after Click chemistry. | Use Cu-scavenging resin. Verify absence of Cu via ICP-MS if cells die in control assays. |

| Solubility Issues | Linker is too lipophilic. | Switch from alkyl/short PEG to longer PEG ( |

References

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. Link

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

-

BroadPharm. (2022).[3] What are PROTAC Linkers? BroadPharm Application Notes. Link

-

BenchChem. (2025).[1][5][6] Application Notes and Protocols for the Purification of PROTACs. BenchChem Protocols. Link

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society. Link

Sources

functionalizing surfaces with amine-terminated PEGs

Application Note: Functionalizing Surfaces with Amine-Terminated PEGs

Abstract This guide provides a rigorous technical framework for the covalent attachment of amine-terminated Polyethylene Glycol (PEG-NH₂) to various substrate classes. It addresses the critical transition from "mushroom" to "brush" regimes, solvent-specific coupling protocols, and quantitative characterization. Designed for drug delivery and biosensor development, this document prioritizes high-fidelity surface chemistry over simplified "dip-and-dry" methods.

Introduction: The Physics of PEGylation

Functionalizing surfaces with PEG-amine is not merely about attaching a molecule; it is about engineering an interface. The primary goal is often to create a steric barrier (antifouling) or a bio-orthogonal handle for further conjugation.

The Critical Parameter: Grafting Density ($ \sigma $) The behavior of the PEG layer is governed by the De Gennes regimes.

-

Mushroom Regime ($ D > 2R_F $): Low grafting density. Chains form random coils. Proteins can penetrate and adsorb to the underlying surface.

-

Brush Regime ($ D < 2R_F $): High grafting density. Chains extend away from the surface due to steric repulsion. This is the target state for antifouling and high-efficiency bioconjugation.

Where

Surface Chemistry Scenarios & Protocols

Scenario A: Silanization of Glass/Oxide Surfaces (Silane-PEG-NH₂)

Target Substrates: Glass slides, Silicon wafers, PDMS (plasma treated), Metal Oxides.

Expert Insight: Standard aqueous silanization often leads to uncontrolled polymerization and multilayer aggregates (vertical polymerization). For PEG-silanes, which are expensive and bulky, anhydrous deposition is superior for creating uniform monolayers.

Protocol: High-Fidelity Anhydrous Silanization

-

Surface Activation:

-

Sonicate substrate in 1% Hellmanex (10 min). Rinse with DI water.[2][3]

-

Immerse in Piranha Solution (3:1 H₂SO₄:H₂O₂) for 15 min. (Danger: Exothermic/Corrosive).

-

Rinse extensively with DI water, then HPLC-grade Ethanol. Dry under N₂ stream.[3]

-

Optional: O₂ Plasma treat (3 min) for maximum hydroxyl density.

-

-

Reaction Preparation:

-

Solvent: Anhydrous Toluene (standard) or Anhydrous DMSO (for high MW PEGs).

-

Concentration: 1% - 2% (w/v) Silane-PEG-NH₂.

-

Catalyst: Add 1% (v/v) Triethylamine (TEA) to catalyze the silanol condensation.

-

-

Deposition:

-

Incubate substrates in the silane solution for 12–24 hours at room temperature in a sealed, N₂-purged vessel.

-

Note: Moisture exclusion is critical to prevent bulk polymerization.

-

-

Curing (The "Lock-in" Step):

-

Rinse substrates with Toluene, then Ethanol.

-

Bake at 110°C for 30–60 minutes . This drives the condensation reaction, forming stable Si-O-Si bonds.

-

Scenario B: Gold Surfaces (Thiol-PEG-NH₂)

Target Substrates: SPR chips, Gold Nanoparticles (AuNPs), Electrodes.

Expert Insight: Thiol-gold bonds are dynamic. Short-chain thiols can displace long-chain PEGs over time. To ensure stability, use a "backfilling" strategy or bidentate thiols (lipoic acid derivatives).

Protocol: Self-Assembled Monolayer (SAM) Formation

-

Cleaning:

-

Clean gold surface with UV/Ozone (20 min) or mild plasma. Avoid Piranha on thin gold films as it may strip the metal.

-

-

Solvent Choice:

-

Use High-Purity Ethanol (degassed). If PEG MW > 5kDa, use a 50:50 Ethanol:Water mix to ensure solubility.

-

-

Incubation:

-

Dissolve Thiol-PEG-NH₂ to 1 mM .

-

Immerse substrate for 24–48 hours in the dark (to prevent photo-oxidation of thiols).

-

Critical: Backfill the container with N₂ gas. Oxygen causes disulfide formation, which slows kinetics.

-

-

Washing:

-

Rinse with Ethanol, then Water.[4]

-

Do not dry completely if the surface is for immediate biological use (prevents collapse of the PEG brush).

-

Scenario C: Carboxylated Surfaces (EDC/NHS Coupling)

Target Substrates: PLGA nanoparticles, COOH-functionalized beads, Activated Carbon.

Protocol: Two-Step Activation (Zero-Length Crosslinking)

-

Activation (pH 5.0–6.0):

-

Buffer Exchange (Critical):

-

The amine coupling must occur at pH 7.2–8.0 (to deprotonate the amine), but the active ester hydrolyzes rapidly at this pH.

-

Action: Quickly spin-filter or wash the surface/particles to remove excess EDC. Resuspend in PBS (pH 7.4).

-

-

Coupling:

-

Add PEG-Diamine (or Heterobifunctional PEG-NH₂) immediately.

-

React for 2 hours at Room Temp.

-

-

Quenching:

-

Add Hydroxylamine or Ethanolamine (10 mM) to block unreacted sites.

-

Visualization of Workflows

Figure 1: Mechanistic Pathways for Surface Functionalization

This diagram contrasts the three primary coupling mechanisms described above.

Caption: Comparative mechanistic pathways for PEG-amine attachment. Note the pH shift requirement in EDC/NHS coupling and the curing step in silanization.

Characterization & Troubleshooting

Table 1: Characterization Matrix

| Technique | What it Measures | Expected Outcome (Success) |

| XPS (X-ray Photoelectron Spectroscopy) | Elemental Composition | Silane: Appearance of N1s peak (amine) and C-O-C shoulder in C1s.Gold: Au/S ratio indicates coverage density. |

| Contact Angle (WCA) | Surface Energy/Wettability | Glass: Shift from <10° (clean) to ~35-45° (PEG).Gold: Shift from >80° (clean) to ~35-45° (PEG). |

| Ellipsometry | Layer Thickness | Thickness should correlate with PEG MW (e.g., PEG 5k ≈ 4–6 nm in brush regime). |

| Zeta Potential | Surface Charge | COOH Surface: Shift from negative (COOH) to near-neutral (PEG). |

Troubleshooting Guide

-

Problem: Low Grafting Density (Mushroom Regime).

-

Cause: Steric hindrance of long chains during attachment.

-

Solution: Use "Cloud Point Grafting" (grafting near the lower critical solution temperature) or perform a two-step graft: short PEG spacers first, then long PEGs.

-

-

Problem: Hazy/Cloudy Glass Surface.

-

Cause: Silane polymerization in solution (too much water).

-

Solution: Switch to anhydrous toluene protocol; filter silane solution (0.2 µm) before use.

-

-

Problem: Zero Amine Activity on Gold.

-

Cause: PEG chains are burying the amine group (folding back).

-

Solution: Use a mixed SAM with short hydroxyl-thiols to space out the PEG-amines, forcing them to extend.

-

References

-

Gelest, Inc. Applying a Silane Coupling Agent. Gelest Technical Library. Link

-

Thermo Fisher Scientific. EDC/NHS Crosslinking Protocol. Thermo Fisher Technical Resources. Link

-

BroadPharm. Protocol for Amino PEG conjugation. BroadPharm Protocols. Link

-

Sigma-Aldrich. Preparing Self-Assembled Monolayers (SAMs) on Gold. Technical Bulletin. Link

-

University of Wisconsin-Milwaukee (Popa Lab). Surface Chemistry Protocol for Silanization.Link

-

University of California, Santa Barbara (Dogic Lab). PEG Coating Procedure (Anhydrous DMSO Method).Link

- Jokinen, V., et al.Mushroom vs. Brush: Conformation of PEG on Surfaces.

Sources

- 1. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]

- 4. gelest.com [gelest.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of BocNH-PEG10-CH2CH2NH2